synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid
synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid
An In-depth Technical Guide to the Synthesis of 4-[(But-3-yn-2-yl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the , a molecule of interest for researchers in medicinal chemistry and drug development. The structural architecture of this compound, which combines the biologically relevant 4-aminobenzoic acid (PABA) scaffold with a reactive terminal alkyne moiety, presents unique opportunities for creating novel therapeutic agents. The alkyne group, in particular, is a versatile functional handle for applications such as click chemistry and can enhance binding affinity and metabolic stability.[1][2] This document moves beyond a simple recitation of steps to provide a deep, mechanistic-driven rationale for a selected synthetic strategy, focusing on the highly efficient Buchwald-Hartwig amination. An alternative route via reductive amination is also discussed, offering flexibility for various laboratory settings. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this valuable compound.
Strategic Analysis: Selecting a Synthetic Pathway
The involves the formation of a key carbon-nitrogen (C-N) bond between an aromatic ring and a secondary amine. A thorough retrosynthetic analysis reveals several potential strategies for this transformation.
Retrosynthetic Analysis
The primary disconnection is the aryl C-N bond, leading to two key synthons: a 4-carboxy-phenyl synthon and a but-3-yn-2-amine synthon.
Caption: Retrosynthetic disconnection of the target molecule.
This disconnection points toward several established synthetic methodologies:
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzoic acid) with an amine (but-3-yn-2-amine). This method is renowned for its high efficiency, broad substrate scope, and tolerance of sensitive functional groups.[3][4]
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Reductive Amination: The reaction of 4-aminobenzoic acid with but-3-yn-2-one, followed by in-situ reduction of the resulting imine intermediate. This is a robust and often high-yielding one-pot procedure.[5][6]
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Nucleophilic Aromatic Substitution (SNAr): The reaction of a highly activated aryl halide, such as 4-fluorobenzoic acid, with but-3-yn-2-amine, typically requiring strong basic conditions and elevated temperatures.
Strategy Justification
While all three routes are theoretically viable, the Buchwald-Hartwig amination is selected as the primary protocol for this guide. The decision is based on the following justifications:
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Mild Conditions: The reaction proceeds under significantly milder conditions than traditional SNAr, preserving the integrity of the sensitive alkyne and carboxylic acid functional groups.[7]
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High Generality and Reliability: Decades of development have produced highly reliable catalyst systems that are effective for a vast range of aryl halides and amines, making this a go-to method in modern drug discovery.[3][8]
-
Predictable Outcomes: The mechanism is well-understood, and a large body of literature allows for the rational selection of catalysts, ligands, and bases to optimize the reaction for specific substrates.[9]
The reductive amination pathway will be presented as a robust alternative, particularly valuable in laboratories where palladium catalysis is less established.
Primary Protocol: Buchwald-Hartwig Amination
This section provides a detailed, mechanistically-grounded protocol for the using a modern palladium-catalyzed cross-coupling reaction.
Mechanistic Overview
The Buchwald-Hartwig amination operates via a catalytic cycle involving a palladium(0) species. The cycle is a self-validating system where the active catalyst is regenerated after each product formation event.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzoic acid), forming a Pd(II) complex.
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Amine Coordination & Deprotonation: The amine (but-3-yn-2-amine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
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Reductive Elimination: The final C-N bond is formed as the product, 4-[(But-3-yn-2-yl)amino]benzoic acid, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][9]
Experimental Protocol
This protocol is designed for a 1.0 mmol scale. All operations should be conducted in a fume hood using appropriate personal protective equipment. An inert atmosphere is critical for this reaction.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | CAS No. |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 201 mg | 1.0 | 1.0 | 585-76-2 |
| But-3-yn-2-amine | C₄H₇N | 69.11 | 83 mg (101 µL) | 1.2 | 1.2 | 30389-17-4 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 | 0.02 | 3375-31-3 |
| XPhos | C₃₃H₄₃P | 478.66 | 19.1 mg | 0.04 | 0.04 | 564483-18-7 |
| NaOtBu | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 | 865-48-5 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 5 mL | - | - | 108-88-3 |
Step-by-Step Procedure:
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Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
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Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
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Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by but-3-yn-2-amine (101 µL, 1.2 mmol).
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Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
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Causality Note: The temperature is crucial for ensuring efficient oxidative addition and reductive elimination steps. The choice of XPhos as a ligand provides the necessary steric bulk and electron-donating properties to facilitate these steps for a secondary amine.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromobenzoic acid is consumed.
-
Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl. This step protonates the carboxylate product, making it extractable into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure product.
Alternative Pathway: Reductive Amination
As a powerful alternative, reductive amination offers a palladium-free route to the target compound. This method is particularly useful for scaling up and avoiding the cost and potential contamination associated with transition metal catalysts.
Workflow Overview
The process involves the condensation of an amine and a ketone to form an iminium ion intermediate, which is then immediately reduced by a hydride agent present in the reaction mixture.
Caption: General workflow for the reductive amination synthesis.
Protocol Synopsis
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Reactants: 4-Aminobenzoic acid (1.0 equiv) and but-3-yn-2-one (1.1 equiv).
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), is the reagent of choice. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.[6]
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.
-
Procedure: The amine, ketone, and a small amount of acetic acid (as a catalyst for imine formation) are stirred together before the reducing agent is added portion-wise. The reaction is typically run at room temperature.
-
Work-up: The work-up involves an aqueous quench followed by extraction and purification, similar to the Buchwald-Hartwig protocol.
Product Characterization
The identity and purity of the synthesized 4-[(But-3-yn-2-yl)amino]benzoic acid (MW: 203.23 g/mol ) should be confirmed using standard analytical techniques. Expected spectral features include:
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¹H NMR: Signals corresponding to the aromatic protons of the PABA ring (appearing as two doublets), a quartet for the CH group adjacent to the nitrogen, a doublet for the methyl group, a singlet for the terminal alkyne proton, and broad singlets for the N-H and COOH protons.
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¹³C NMR: Resonances for the quaternary and CH carbons of the aromatic ring, the carboxylic acid carbon, the two acetylenic carbons, and the aliphatic CH and CH₃ carbons.
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IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch, the C≡C alkyne stretch, and the C≡C-H alkyne stretch (~3300 cm⁻¹).
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Mass Spectrometry (ESI-MS): An exact mass measurement confirming the molecular formula C₁₂H₁₃NO₂. Expect to see [M+H]⁺ at m/z 204.0968 or [M-H]⁻ at m/z 202.0823.
Conclusion
This guide details a robust and reliable via Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry. By providing a detailed, step-by-step protocol grounded in mechanistic principles, we empower researchers to confidently produce this valuable building block. The inclusion of an alternative reductive amination strategy offers additional synthetic flexibility. The successful synthesis of this compound opens the door to further derivatization and exploration of its potential in various drug discovery and development programs.
References
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